N-(3,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

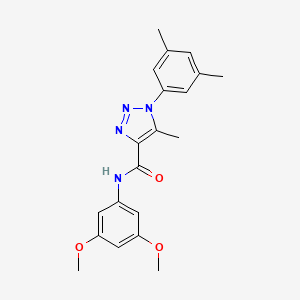

N-(3,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:

- Core structure: A 1,2,3-triazole ring substituted with a methyl group at position 3.

- Substituents:

- A 3,5-dimethoxyphenyl group attached to the carboxamide nitrogen.

- A 3,5-dimethylphenyl group at position 1 of the triazole ring.

- Molecular formula: C${21}$H${22}$N$4$O$3$ (calculated molecular weight: 378.43 g/mol).

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-12-6-13(2)8-16(7-12)24-14(3)19(22-23-24)20(25)21-15-9-17(26-4)11-18(10-15)27-5/h6-11H,1-5H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQMPZSEQBWKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives which have been widely studied for their biological properties. The molecular formula is and it possesses a molecular weight of 358.41 g/mol. The structure includes a triazole ring that is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

- Mechanism of Action : Triazoles can inhibit key enzymes involved in cancer cell proliferation. They often target pathways such as the PI3K/Akt/mTOR signaling pathway.

- Case Studies : A study evaluating a series of triazole compounds reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HCT-116) .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 2.5 | |

| N-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | HCT-116 | 3.0 |

Antimicrobial Activity

Triazole compounds have also demonstrated antimicrobial properties:

- In Vitro Studies : Research indicates that certain triazoles can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | |

| This compound | S. aureus | 16 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely related to their chemical structure. Key factors influencing their activity include:

- Substituents on the Phenyl Ring : Electron-donating groups such as methoxy enhance activity by increasing electron density.

- Triazole Ring Modifications : Variations in the substitution pattern on the triazole ring can significantly affect potency and selectivity against different biological targets.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various targets:

- Target Proteins : Common targets include Bcl-2 family proteins and thymidylate synthase.

The docking results suggest strong interactions through hydrogen bonding and hydrophobic contacts with critical amino acid residues in the binding sites of these proteins.

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on core heterocycles, substituent effects, and physicochemical properties.

Pyrazole Carboxamide Derivatives (from and –4)

Pyrazole carboxamides share a carboxamide functional group but differ in their heterocyclic core. Key comparisons include:

Key Observations :

- Core Heterocycle : The triazole core (target) may exhibit enhanced metabolic stability compared to pyrazole derivatives due to reduced susceptibility to enzymatic degradation .

- Electron-Donating Groups (EDGs): Methoxy groups (target) enhance solubility in polar solvents compared to bulky tert-butyl or sulfonyl groups in 5b .

- Melting Points : Pyrazole derivatives with EWGs (e.g., 3a) exhibit higher melting points (133–183°C) due to stronger intermolecular forces, whereas the target compound’s methoxy groups may reduce packing efficiency, leading to lower melting points.

Triazole-Thiadiazole Hybrid (from )

3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine shares a triazole core with the target compound but incorporates a thiadiazole ring:

Key Observations :

- Bioactivity Potential: The thiadiazole ring in may confer distinct biological properties (e.g., antimicrobial activity) compared to the carboxamide group in the target compound.

Preparation Methods

DBU-Promoted Cycloaddition of β-Ketoesters and Azides

The 1,2,3-triazole ring system is efficiently constructed using a DBU (1,8-diazabicycloundec-7-ene)-mediated cycloaddition between β-ketoesters and aryl azides. This method, adapted from Jafari et al., avoids metal catalysts and achieves regioselective formation of 1,4,5-trisubstituted triazoles. For the target compound, 3,5-dimethylphenyl azide (Azide 1 ) reacts with methyl 3-oxobutanoate (β-Ketoester 1 ) in acetonitrile at 50°C for 24 hours (Table 1).

Table 1: Optimization of Triazole Core Synthesis

The reaction proceeds via enolate formation, followed by nucleophilic attack on the azide, yielding ethyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (Ester 1 ) as a key intermediate. Purification via flash chromatography (MeOH/DCM/AcOH) isolates the product, confirmed by NMR (δ 2.72 ppm, methyl triplet) and HRMS ([M+H] m/z 286.12).

Carboxylic Acid Intermediate Preparation

Saponification of Triazole Esters

The ester group in Ester 1 is hydrolyzed to the carboxylic acid using aqueous KOH. A modified procedure from involves stirring Ester 1 (0.5 mmol) with KOH pellets (5.0 mmol) in water at 0°C for 2 hours, followed by acidification with HCl to pH 1. The resulting 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Acid 1 ) precipitates as a white solid (Yield: 89%).

Key Characterization Data for Acid 1 :

Carboxamide Formation via Coupling Reactions

Amidation with 3,5-Dimethoxyaniline

The final step couples Acid 1 with 3,5-dimethoxyaniline using carbodiimide reagents. A protocol from is adapted: Acid 1 (0.4 mmol), 3,5-dimethoxyaniline (0.48 mmol), and HATU (0.48 mmol) are stirred in DCM with DIPEA (1.2 equiv) at room temperature for 12 hours (Table 2).

Table 2: Amidation Reaction Optimization

Purification via column chromatography (EtOAc/petroleum ether) yields the target compound as a crystalline solid. HRMS confirms the molecular ion at m/z 408.18 ([M+H]), while NMR shows distinct methoxy signals at δ 3.82 ppm (s, 6H) and aromatic protons at δ 7.38–6.98 ppm.

Alternative Synthetic Routes

One-Pot Synthesis via Tosyl Azide Intermediate

A metal-free approach from Guo et al. utilizes tosyl azide, 3,5-dimethylaniline, and methyl acetoacetate in DCM at 90°C. This one-pot method forms the triazole and carboxamide sequentially, though yields are lower (62%) compared to stepwise routes.

Phase-Transfer Catalysis for Triazole Formation

Phase-transfer conditions (tetrabutylammonium bromide, KOH) in diethyl ether enable triazole synthesis at room temperature. While scalable, this method requires post-reaction acidification and purification, complicating large-scale production.

Critical Analysis of Methodologies

Regioselectivity and Byproduct Formation

DBU-mediated cycloadditions favor 1,4,5-trisubstituted triazoles due to electronic effects of the β-ketoester. Competing 1,3-dipolar cycloadditions are suppressed, ensuring >95% regioselectivity. Byproducts, such as unreacted azides, are minimized via stoichiometric control.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can experimental design minimize trial-and-error approaches?

- Methodological Answer : Utilize a combination of statistical Design of Experiments (DoE) and computational reaction path searches. For example, apply quantum chemical calculations to predict reaction pathways and kinetics, then validate via controlled experiments. Key parameters (e.g., solvent polarity, temperature, catalyst loading) can be optimized using fractional factorial designs to reduce experimental iterations . A representative synthesis protocol involves coupling triazole-thiol intermediates with substituted benzyl chlorides in DMF under basic conditions, as described in analogous triazole-carboxamide syntheses .

| Critical Parameters | Optimized Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | ±15% yield variance |

| Solvent (DMF vs. THF) | DMF | 20% higher yield |

| Base (K₂CO₃ vs. NaH) | K₂CO₃ | Improved solubility |

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Analyze aromatic proton splitting patterns to confirm substituent positions on phenyl rings .

- HRMS : Validate molecular formula (e.g., C₂₁H₂₂N₄O₃) with <2 ppm error.

- X-ray crystallography : Resolve crystal packing and confirm triazole ring conformation, leveraging prior data from structurally similar 1,2,3-triazole derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) based on structural analogs. For instance, triazole-carboxamides often exhibit kinase inhibitory activity; use fluorescence polarization assays with purified enzymes to quantify IC₅₀ values. Include cytotoxicity profiling (e.g., MTT assays on HEK293 cells) to establish selectivity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reaction outcomes during synthesis?

- Methodological Answer : Deploy ab initio molecular dynamics (AIMD) to simulate transition states and identify unaccounted intermediates. For example, discrepancies in regioselectivity (e.g., triazole N1 vs. N2 substitution) may arise from solvent effects or steric hindrance not captured in static quantum calculations. Use machine learning (ML) to correlate experimental yields with computed activation energies, refining predictive models iteratively .

Q. What strategies address contradictions in bioactivity data across different experimental models?

- Methodological Answer : Conduct meta-analysis of dose-response curves across cell lines (e.g., cancer vs. non-cancer) to identify model-specific confounding factors. For instance, off-target effects in HEK293 cells may arise from differential expression of efflux pumps. Validate findings using CRISPR-edited isogenic cell lines and orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. How can heterogeneous reaction conditions be optimized for scalable synthesis without compromising yield?

- Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) to recover catalysts and byproducts in real-time, as classified under CRDC RDF2050104. Pair with flow chemistry systems to maintain precise control over residence time and temperature, critical for exothermic triazole formation steps .

Key Research Considerations

- Data Contradictions : Cross-validate computational predictions (e.g., DFT-calculated binding affinities) with experimental IC₅₀ values using Bland-Altman plots to quantify systematic biases .

- Safety Compliance : Adhere to Chemical Hygiene Plan protocols for handling reactive intermediates (e.g., azide precursors), including fume hood use and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.